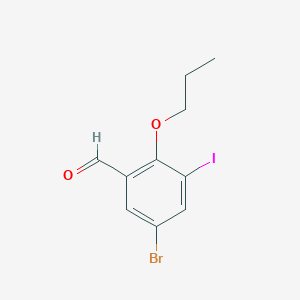

5-Bromo-3-iodo-2-propoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-iodo-2-propoxybenzaldehyde is a chemical compound with the molecular formula C10H10BrIO2 . It has an average mass of 368.994 Da and a monoisotopic mass of 367.890869 Da .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-iodo-2-propoxybenzaldehyde consists of a benzene ring substituted with bromo, iodo, and propoxy functional groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Aplicaciones Científicas De Investigación

Metal-Organic Frameworks (MOFs) for Photocatalysis

5-Bromo-3-iodo-2-propoxybenzaldehyde can be used in the construction of metal-organic frameworks (MOFs) for enhanced carrier transport and CO2 photoreduction . The bromo/iodo-bridged frameworks have substantially enhanced photo-carrier transport, which results in photocatalytic performances superior to conventional metal-oxo metal-organic frameworks .

CO2 Reduction with Water Vapor

The bromo/iodo-bridged frameworks in MOFs can be used in photocatalytic CO2 reduction with water vapor as the reductant . This application is particularly promising for addressing the global energy crisis and realizing a carbon-neutral cycle .

Synthesis of Thromboxane Receptor Antagonist

5-Bromo-3-iodo-2-propoxybenzaldehyde can be used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist . This is achieved via a regioselective Heck cross-coupling reaction .

Preparation of Phenyl (3-bromo-5-iodo)benzoate

This compound can be used in the preparation of phenyl (3-bromo-5-iodo)benzoate . This derivative could have potential applications in various fields of chemistry and materials science .

Preparation of Methyl 3-bromo-5-iodobenzoate

5-Bromo-3-iodo-2-propoxybenzaldehyde can also be used in the preparation of methyl 3-bromo-5-iodobenzoate . This derivative could be used in further synthetic transformations .

Preparation of 3-Bromo-5-(triisopropylsilylethynyl)benzoic Acid

This compound can be used in the preparation of 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid via a Sonogashira coupling reaction . This derivative could have potential applications in the synthesis of complex organic molecules .

Safety and Hazards

While specific safety and hazard information for 5-Bromo-3-iodo-2-propoxybenzaldehyde is not available, similar compounds, such as 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

Propiedades

IUPAC Name |

5-bromo-3-iodo-2-propoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrIO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBPNQCDANFXBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1I)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodo-2-propoxybenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-N-methyl-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2976094.png)

![2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2976095.png)

![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2976096.png)

![Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2976103.png)

![2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2976107.png)

![(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2976109.png)

![N-(3-chloro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2976110.png)

![4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2976112.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2976113.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2976116.png)